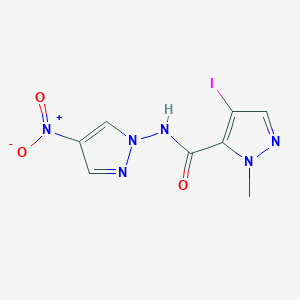![molecular formula C26H26O9 B10889999 2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid](/img/structure/B10889999.png)
2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multi-step organic reactions. The key steps include:
Formation of the core structure: This involves the condensation of 4-(2-hydroxy-2-oxoethoxy)-3-methoxybenzaldehyde with 2-oxocyclohexanone under basic conditions to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Acetylation: The final step involves the acetylation of the methoxylated intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Possible use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYBENZALDEHYDE: Shares the hydroxy and methoxy functional groups.
2-OXOCYCLOHEXANONE: Contains the oxocyclohexylidene moiety.
ACETIC ACID DERIVATIVES: Similar carboxylic acid functionality.
Uniqueness
2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-2-OXOCYCLOHEXYLIDEN)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H26O9 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[4-[(E)-[(3E)-3-[[4-(carboxymethoxy)-3-methoxyphenyl]methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C26H26O9/c1-32-22-12-16(6-8-20(22)34-14-24(27)28)10-18-4-3-5-19(26(18)31)11-17-7-9-21(23(13-17)33-2)35-15-25(29)30/h6-13H,3-5,14-15H2,1-2H3,(H,27,28)(H,29,30)/b18-10+,19-11+ |
InChI Key |
DFGHDLNUYOKKQK-XOBNHNQQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/CCC2)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C2=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889918.png)
![1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889925.png)

![1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10889934.png)
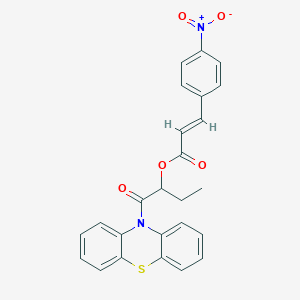
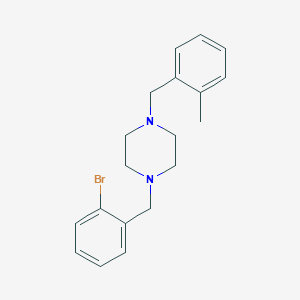
![2-(Naphthalen-2-yloxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10889945.png)
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
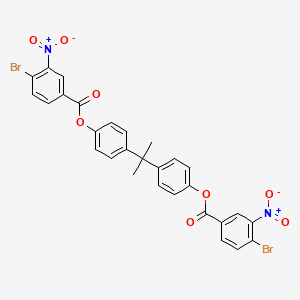
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
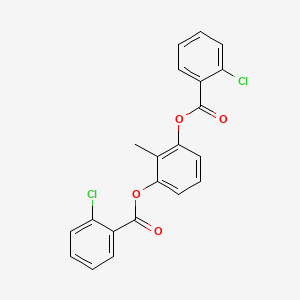
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B10889991.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
